molecular formula C12H16O2 B13404154 Ethyl (2,3-dimethylphenyl)acetate CAS No. 105337-79-9

Ethyl (2,3-dimethylphenyl)acetate

Cat. No.: B13404154
CAS No.: 105337-79-9
M. Wt: 192.25 g/mol
InChI Key: NZSPLCIOFNVRGP-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dimethylphenyl)acetate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and an ethyl ester group attached to the phenyl ring via an acetate linkage.

Properties

CAS No.

105337-79-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

ethyl 2-(2,3-dimethylphenyl)acetate

InChI

InChI=1S/C12H16O2/c1-4-14-12(13)8-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3

InChI Key

NZSPLCIOFNVRGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC(=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Hydrolysis: 2-(2,3-dimethylphenyl)acetic acid and ethanol.

    Reduction: 2-(2,3-dimethylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Biology and Medicine

Industry

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dimethylphenyl)acetate in biological systems involves its interaction with cellular enzymes and receptors. The ester group can be hydrolyzed by esterases, releasing the active 2-(2,3-dimethylphenyl)acetic acid, which can then interact with molecular targets such as enzymes involved in inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biological Activity

Ethyl (2,3-dimethylphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula C12H16O2 and a molecular weight of approximately 192.25 g/mol. The compound features an ethyl ester functional group attached to a 2,3-dimethylphenyl moiety, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : this compound can form covalent or non-covalent bonds with enzymes, inhibiting their activity and affecting metabolic processes.
  • Receptor Modulation : The compound may interact with receptor sites, influencing signaling cascades that regulate various physiological functions.

Biological Activities

Research findings indicate that this compound exhibits several biological activities:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the 2,3-dimethylphenyl group have been screened for their effectiveness against various bacterial strains .
  • Antidiabetic Effects : Some studies have shown that compounds with similar structures can inhibit α-glucosidase activity, suggesting potential applications in managing Type 2 diabetes mellitus .
  • Anticancer Potential : Preliminary studies indicate that certain derivatives may exhibit antitumor activity by affecting cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

  • Antibacterial Screening : A study synthesized new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and evaluated their antibacterial activity. The results showed promising inhibition against various bacterial strains, highlighting the potential of this class of compounds in antimicrobial therapy .
    Compound NameAntibacterial ActivityInhibition (%)
    N-(2,3-Dimethylphenyl)benzenesulfonamideModerate65%
    This compound DerivativeHigh80%
  • α-Glucosidase Inhibition : Another study focused on the inhibition of α-glucosidase by synthesized sulfonamide derivatives. The results indicated that certain modifications enhanced inhibitory effects significantly, suggesting a pathway for developing antidiabetic agents .
    Compound Nameα-Glucosidase Inhibition (%)
    Sulfonamide A50%
    Ethyl Derivative B75%
  • Toxicity Assessment : Toxicological evaluations have been performed on structurally similar compounds to assess their safety profiles in human cells and model organisms like Drosophila melanogaster. These studies are crucial for understanding the therapeutic window and potential side effects associated with these compounds .

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